molecular formula C10H9ClO4 B2911474 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid CAS No. 62903-23-5

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No. B2911474
CAS RN: 62903-23-5
M. Wt: 228.63
InChI Key: YBSVOTYKOZVOIJ-UHFFFAOYSA-N
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Patent
US04111936

Procedure details

4-Chlorphenol was reacted with succinic anhydride and aluminium chloride in a similar manner to the procedure described in Example 8 (i) to give 3-(5-chloro-2-hydroxybenzoyl)propionic acid (49%, m.p. 172°-173° C). (Found: M+, 228/230. C10H9Cl O4 requires: M, 228/230). (ii) 3-(5-Chloro-2-hydroxybenzoyl)propionic acid was esterified with methanol-hydrogen chloride in a similar manner to the procedure described in Example 1 (i) to give methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 8 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH2:11][CH2:10]1.[Cl-].[Al+3].[Cl-].[Cl-]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH:3]=1)[C:9]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Example 8 ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)CCC(=O)O)C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.